molecular formula C21H19N3O B2964312 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide CAS No. 1787914-26-4

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide

Cat. No.: B2964312
CAS No.: 1787914-26-4
M. Wt: 329.403
InChI Key: GQEDCIBEVMSJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[2,3-b]pyridine moiety linked to a naphthamide group via a propyl chain. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c25-21(19-10-3-7-16-6-1-2-9-18(16)19)23-13-5-14-24-15-11-17-8-4-12-22-20(17)24/h1-4,6-12,15H,5,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDCIBEVMSJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including the cyclization of appropriate precursors under controlled conditions. The propyl chain is then introduced via alkylation reactions, followed by the attachment of the naphthamide group through amide bond formation. Common reagents used in these steps include alkyl halides, amines, and coupling agents such as EDCI or DCC .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a naphthamide structure via a propyl chain. This configuration is believed to contribute to its biological activity by facilitating interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have been shown to induce apoptosis in cancer cell lines such as A549 (human lung carcinoma) by arresting the cell cycle at the G2/M phase. The mechanism involves the activation of caspases and the modulation of various signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound's structural attributes suggest potential as an inhibitor of specific enzymes. For example, compounds with similar structures have been evaluated for their ability to inhibit nicotinamide adenine dinucleotide kinase (NADK), which plays a crucial role in cellular metabolism and proliferation. Inhibition of this enzyme can lead to reduced levels of NADPH, destabilizing key metabolic pathways and promoting apoptosis in cancer cells .

Synthesis and Evaluation

A notable study synthesized several derivatives based on the pyrrolo[2,3-b]pyridine framework, including this compound. These derivatives were subjected to biological evaluation against various cancer cell lines and showed promising results in terms of cytotoxicity and selectivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the naphthamide portion can significantly influence the biological activity of these compounds. For instance, varying substituents on the naphthalene ring has been shown to enhance potency against specific cancer types while reducing off-target effects .

Data Table: Biological Activity Summary

Activity Description Reference
AntitumorInduces apoptosis in A549 cells; G2/M phase arrest
Enzyme InhibitionInhibits NADK; reduces NADPH levels leading to apoptosis
CytotoxicityDemonstrated selective cytotoxicity against multiple cancer cell lines
SAR InsightsModifications on naphthalene enhance potency; specific substituents matter

Q & A

Basic Question

  • Purity : HPLC analysis with C18 columns and UV detection at 254 nm, following protocols for related pyrrolopyridine derivatives .
  • Structural Confirmation :
    • X-ray Crystallography : Resolve stereochemistry (e.g., single-crystal studies at 173 K, R factor ≤0.039) .
    • Spectroscopy :
  • 1H/13C NMR : Compare chemical shifts to analogs (e.g., δ 8.2–8.5 ppm for naphthamide protons) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹) .

What safety precautions are advised when handling this compound?

Basic Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Toxicity : Limited toxicological data; assume acute toxicity. Avoid skin contact and use neutralization protocols for spills (e.g., absorb with vermiculite) .
  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent decomposition .

How to design experiments to evaluate its kinase inhibitory activity?

Advanced Question

  • Assay Design :
    • Enzyme Assays : Use recombinant kinases (e.g., JAK2, ALK) with ATP-concentration-dependent luminescence (ADP-Glo™) .
    • Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) via MTT assays after 72-hour exposure .
  • Controls : Include staurosporine (pan-kinase inhibitor) and DMSO vehicle.
  • Data Interpretation : Compare inhibition curves to known inhibitors (e.g., GSK2795039 for NADPH oxidase 2) .

How to resolve contradictions in biological activity data across studies?

Advanced Question

  • Source Analysis :
    • Assay Variability : Check ATP concentrations (e.g., 10 µM vs. 100 µM) and cell passage numbers .
    • Structural Analogues : Compare activity of derivatives (e.g., fluorophenyl vs. naphthamide substituents) .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently .

What computational methods are used for structure-activity relationship (SAR) studies?

Advanced Question

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 5TF) to predict binding poses .
  • QSAR Modeling : Generate descriptors (e.g., logP, PSA) from analogs (e.g., sulfonamide derivatives) .
  • Free Energy Calculations : Apply MM-PBSA to rank substituent effects on binding affinity .

How to optimize solubility and bioavailability for in vivo studies?

Advanced Question

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl, amine) on the naphthamide ring .
    • Salt Formation: Prepare hydrochloride salts (e.g., dihydrochloride analogs) .
  • Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance aqueous solubility .
  • Pharmacokinetics : Conduct bioavailability studies in rodents with LC-MS/MS quantification of plasma levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.